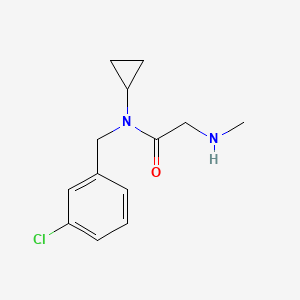![molecular formula C21H22N4O2 B5343077 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline, also known as Mecamylamine, is a synthetic compound that has been widely studied for its potential therapeutic applications in various medical fields.
Scientific Research Applications
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline has been studied extensively for its potential therapeutic applications in various medical fields. It has been shown to have potential as an antihypertensive agent, smoking cessation aid, and treatment for Alzheimer's disease. It has also been studied for its potential to treat schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It binds to the receptor, preventing the binding of acetylcholine, which is the natural ligand for the receptor. This leads to a decrease in the activity of the receptor, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease blood pressure by blocking nAChRs in the sympathetic ganglia, leading to a decrease in sympathetic activity. It has also been shown to reduce the reinforcing effects of nicotine, making it a potential smoking cessation aid. Additionally, it has been shown to have potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline has several advantages for lab experiments. It is a well-studied compound with known mechanisms of action and potential therapeutic applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments. It has been shown to have potential side effects, such as dizziness, nausea, and vomiting, which may interfere with experimental results. Additionally, its non-specific binding to nAChRs may lead to off-target effects, making it difficult to isolate the effects of the compound.
Future Directions
There are several future directions for the study of 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline. One potential direction is the development of more selective nAChR antagonists, which may have fewer side effects and be more specific in their binding. Another potential direction is the study of this compound in combination with other compounds, such as antipsychotics or antidepressants, to determine if it has synergistic effects. Additionally, the potential therapeutic applications of this compound in other medical fields, such as cancer treatment or pain management, could be explored.
Synthesis Methods
The synthesis of 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of triethylamine to obtain 4-(2-methoxybenzoyl)-1-piperazine. This intermediate is then reacted with 2-chloroquinoxaline in the presence of potassium carbonate to obtain this compound.
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(quinoxalin-5-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-27-19-8-3-2-6-17(19)21(26)25-13-11-24(12-14-25)15-16-5-4-7-18-20(16)23-10-9-22-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBLMHPJJQAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxybenzyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5342994.png)
![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)


![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)


![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5343083.png)
